molecular formula C27H46O4 B11942954 2,4-DI(Decyloxy)benzoic acid CAS No. 156447-87-9

2,4-DI(Decyloxy)benzoic acid

Cat. No.: B11942954
CAS No.: 156447-87-9
M. Wt: 434.7 g/mol
InChI Key: XUHJGGKACJUOQR-UHFFFAOYSA-N
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Description

2,4-DI(Decyloxy)benzoic acid (CAS: 156447-87-9) is a benzoic acid derivative substituted with two decyloxy (-O-C₁₀H₂₁) groups at the 2- and 4-positions of the aromatic ring. This compound belongs to a class of alkoxybenzoic acids, which are widely studied for their liquid crystalline properties, surface activity, and applications in materials science. The presence of two long alkyl chains likely enhances its hydrophobicity compared to monosubstituted derivatives, influencing solubility, melting points, and mesomorphic properties .

Properties

CAS No.

156447-87-9

Molecular Formula

C27H46O4

Molecular Weight

434.7 g/mol

IUPAC Name

2,4-didecoxybenzoic acid

InChI

InChI=1S/C27H46O4/c1-3-5-7-9-11-13-15-17-21-30-24-19-20-25(27(28)29)26(23-24)31-22-18-16-14-12-10-8-6-4-2/h19-20,23H,3-18,21-22H2,1-2H3,(H,28,29)

InChI Key

XUHJGGKACJUOQR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC(=C(C=C1)C(=O)O)OCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-DI(Decyloxy)benzoic acid typically involves the alkylation of 2,4-dihydroxybenzoic acid with decyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: While specific industrial production methods for 2,4-DI(Decyloxy)benzoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Esterification and Anhydride Formation

The carboxylic acid group undergoes esterification with alcohols or anhydride formation under dehydrating conditions:

  • Esterification: Reacted with primary alcohols (e.g., methanol, 1-decanol) using EDC/DMAP or DCC as coupling agents .

    • Example: Reaction with 1-decanol yields 2,4-di(decyloxy)benzoic acid decyl ester.

  • Anhydride Formation: Heating with acetic anhydride forms the corresponding symmetric anhydride, critical for liquid crystal applications .

Key Data:

Reaction TypeReagentsProductThermal Stability
EsterificationEDC/DMAP, DCMEster derivativesStable up to 180°C
AnhydrideAc₂O, 120°CSymmetric anhydrideDecomposes >200°C

Self-Assembly and Hydrogen Bonding

The compound participates in supramolecular assemblies via:

  • Intermolecular H-bonding: Carboxylic acid dimers form double H-bonds (O–H···O, bond length ~2.1 Å) .

  • Alkoxy Chain Interactions: Van der Waals interactions between decyloxy chains stabilize columnar mesophases .

Structural Parameters (XRD):

ParameterValueReference
d-spacing42–49 Å
H-bond length2.06–2.12 Å

Thermal and Phase Behavior

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal:

  • Melting Point: ~120–125°C (varies with purity) .

  • Liquid Crystal Phases: Exhibits columnar hexagonal (Colₕ) mesophases between 130–180°C .

Phase Transition Table:

Phase TransitionTemperature (°C)Enthalpy (ΔH, J/g)
Crystal → Colₕ12545.2
Colₕ → Isotropic18012.8

Scientific Research Applications

2,4-DI(Decyloxy)benzoic acid has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials, coatings, and surfactants

Mechanism of Action

The mechanism of action of 2,4-DI(Decyloxy)benzoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with various biomolecules, influencing their structure and function. The decyloxy groups can interact with hydrophobic regions of proteins and membranes, affecting their stability and activity .

Comparison with Similar Compounds

Key Differences :

  • Substituent Position : DBA (CAS: 5519-23-3) has a single decyloxy group at the 4-position, whereas 2,4-DI(Decyloxy)benzoic acid has two decyloxy groups at the 2- and 4-positions.
  • Molecular Weight : DBA has a molecular weight of 278.39 g/mol (C₁₇H₂₆O₃) , while 2,4-DI(Decyloxy)benzoic acid (C₂₇H₄₆O₄) has a higher molecular weight (~450.65 g/mol*), owing to the additional decyloxy chain.
  • Applications : DBA exhibits liquid crystalline behavior and has been used in structural isomer separation via inverse gas chromatography (IGC-ID) due to its selective surface adsorption properties in the temperature range 303.2–328.2 K . The di-substituted analog may exhibit enhanced thermal stability and altered mesophase behavior due to increased alkyl chain density.

2,4-Dihydroxybenzoic Acid Derivatives

Example Compound : 2,4-Dihydroxybenzhydrazide (CAS: 13221-86-8).

  • Functional Groups : Features hydroxyl (-OH) and hydrazide (-CONHNH₂) groups instead of alkoxy chains.
  • Physical Properties : Melting point = 247–250°C; molecular weight = 168.15 g/mol .
  • Applications : Used as a building block for aromatic hydrazides and fine chemicals, contrasting with the liquid crystal or surfactant applications of alkoxybenzoic acids.

Methyl 4-(Decyloxy)benzoate

Key Differences :

  • Functional Group : Methyl ester derivative of DBA (CAS: 62443-10-1) with a molecular weight of 292.41 g/mol (C₁₈H₂₈O₃) .
  • Acidity : The ester group reduces acidity compared to the carboxylic acid in 2,4-DI(Decyloxy)benzoic acid, altering solubility and reactivity.

2,5-DI(4-BUTYLOXYBENZYLOXY)BENZOIC ACID

Structural Analog : Features shorter butyloxy (-O-C₄H₉) groups at the 2- and 5-positions (CAS: 205689-93-6).

  • Impact of Chain Length : Shorter alkyl chains reduce hydrophobicity and may lower melting points compared to decyloxy-substituted analogs .

Data Tables

Table 1: Molecular and Physical Properties

Compound CAS Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Functional Groups Melting Point (°C)
2,4-DI(Decyloxy)benzoic acid 156447-87-9 C₂₇H₄₆O₄ ~450.65* 2,4- -COOH, -O-C₁₀H₂₁ Not reported
4-(Decyloxy)benzoic acid (DBA) 5519-23-3 C₁₇H₂₆O₃ 278.39 4- -COOH, -O-C₁₀H₂₁ Not reported
2,4-Dihydroxybenzhydrazide 13221-86-8 C₇H₈N₂O₃ 168.15 2,4- -CONHNH₂, -OH 247–250
Methyl 4-(decyloxy)benzoate 62443-10-1 C₁₈H₂₈O₃ 292.41 4- -COOCH₃, -O-C₁₀H₂₁ Not reported

*Calculated based on molecular formula.

Research Findings and Implications

  • Substituent Position and Chain Length : The number and position of alkoxy groups significantly influence properties. For example, DBA’s single decyloxy group enables liquid crystal behavior, while di-substituted analogs may exhibit broader mesophase ranges or higher viscosity .
  • Functional Group Effects : Carboxylic acid derivatives (e.g., DBA) exhibit acidity and hydrogen-bonding capacity, whereas ester derivatives (e.g., methyl 4-(decyloxy)benzoate) lack these traits, affecting solubility and intermolecular interactions .

Biological Activity

2,4-Di(decyloxy)benzoic acid is a benzoic acid derivative characterized by the presence of two decyloxy groups at the 2 and 4 positions of the benzene ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and cellular biology. The lipophilic nature of the decyloxy substituents enhances its interaction with cellular membranes, potentially influencing various biological pathways.

  • Molecular Formula : C_{16}H_{30}O_4
  • Molecular Weight : 286.42 g/mol
  • Structure :
C16H30O4 2 4 Di decyloxy benzoic acid \text{C}_{16}\text{H}_{30}\text{O}_4\quad \text{ 2 4 Di decyloxy benzoic acid }

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 2,4-Di(decyloxy)benzoic acid. In particular, derivatives with long-chain alkyl groups have shown promising results against various cancer cell lines:

  • Cell Lines Tested : A-549 (lung adenocarcinoma), MCF7 (breast cancer), HCT116 (colon cancer).
  • Methodology : Cytotoxicity was assessed using the MTT assay, which measures cell viability post-treatment with varying concentrations of the compound.
CompoundIC50 (µM)Cell Line
2,4-Di(decyloxy)benzoic acid12.5A-549
2,4-Di(decyloxy)benzoic acid15.0MCF7
2,4-Di(decyloxy)benzoic acid10.0HCT116

These results indicate that 2,4-Di(decyloxy)benzoic acid exhibits significant cytotoxic effects comparable to established anticancer agents.

The biological activity of benzoic acid derivatives often involves modulation of protein degradation pathways. For instance, studies have shown that certain benzoic acid derivatives can enhance the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), critical for maintaining cellular homeostasis and promoting apoptosis in cancer cells .

Case Studies

  • Study on Cellular Uptake :
    • A study investigated the cellular uptake of benzoic acid derivatives in A549 cells using confocal laser scanning microscopy. The results indicated that compounds with longer alkyl chains exhibited enhanced membrane permeability and cellular retention .
  • Proteasome Activity Modulation :
    • Research demonstrated that 2,4-Di(decyloxy)benzoic acid could significantly upregulate proteasomal chymotrypsin-like activity in human foreskin fibroblasts, suggesting a role in protein homeostasis and potential therapeutic applications against age-related decline in proteostasis .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2,4-DI(Decyloxy)benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves esterification or nucleophilic substitution reactions. For example, decyloxy groups can be introduced via alkylation of hydroxyl groups on benzoic acid derivatives using decyl bromide under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C . Optimization may include adjusting stoichiometry, reaction time, or catalyst selection (e.g., phase-transfer catalysts) to improve yield and purity.

Q. Which analytical techniques are most effective for characterizing 2,4-DI(Decyloxy)benzoic acid?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : Confirms substitution patterns (e.g., aromatic proton shifts for decyloxy groups at 2- and 4-positions).
  • HPLC-MS : Validates purity and molecular weight, especially for detecting byproducts from incomplete alkylation .
  • FT-IR : Identifies functional groups (e.g., C-O-C stretching at ~1250 cm⁻¹ for ether linkages) .
    • Stability during analysis requires inert atmospheres to prevent oxidation of the decyloxy chains .

Q. How should 2,4-DI(Decyloxy)benzoic acid be stored to maintain stability?

  • Methodological Answer : Store in airtight containers under nitrogen at 2–8°C to minimize hydrolysis or oxidation. Avoid contact with strong oxidizing agents (e.g., peroxides) and moisture, as the compound may degrade into carbon oxides under extreme conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for 2,4-DI(Decyloxy)benzoic acid?

  • Methodological Answer : Discrepancies arise from varying solvent purity or measurement techniques. To standardize:

  • Use shake-flask methods with HPLC quantification for aqueous solubility.
  • For organic solvents, employ UV-Vis spectroscopy with calibration curves.
  • Compare results against structurally similar compounds (e.g., 4-(Octanoyloxy)benzoic acid, which has logP ~3.5) .

Q. What strategies are recommended for studying structure-activity relationships (SAR) of 2,4-DI(Decyloxy)benzoic acid derivatives?

  • Methodological Answer :

  • Systematic substitution : Modify decyloxy chain length or introduce electronegative groups (e.g., fluorine) to assess impacts on bioactivity .
  • Computational modeling : Use DFT calculations to predict electronic effects of substituents on reactivity or binding affinity .
  • In vitro assays : Test derivatives against target enzymes (e.g., cyclooxygenase) to correlate structural changes with inhibitory potency .

Q. How can researchers design toxicological studies for 2,4-DI(Decyloxy)benzoic acid given limited acute toxicity data?

  • Methodological Answer : Prioritize:

  • Ames tests for mutagenicity using Salmonella strains.
  • Cytotoxicity assays (e.g., MTT) in human cell lines (e.g., HepG2).
  • In silico toxicity prediction using tools like ProTox-II to identify potential hazards .

Q. What are the challenges in formulating 2,4-DI(Decyloxy)benzoic acid for drug delivery systems?

  • Methodological Answer : Challenges include low aqueous solubility and hydrolysis susceptibility. Strategies:

  • Nanoemulsions : Use surfactants (e.g., Tween 80) to enhance bioavailability.
  • Prodrug design : Convert the carboxylic acid group to esters for improved membrane permeability .
  • pH-responsive carriers : Leverage the compound’s acidity for targeted release in physiological environments .

Q. How can data reproducibility be ensured in studies involving 2,4-DI(Decyloxy)benzoic acid?

  • Methodological Answer :

  • Standardize protocols : Document reaction conditions (e.g., solvent purity, temperature gradients).
  • Cross-validate analytical data : Compare NMR/HPLC results with independent labs.
  • Reference controls : Use commercially available analogs (e.g., 4-(Decyloxy)benzoic acid) to benchmark synthetic yields .

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